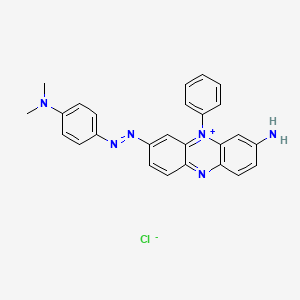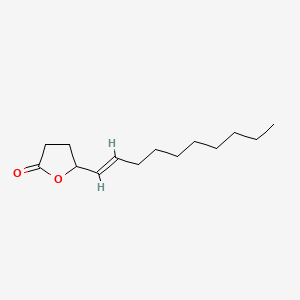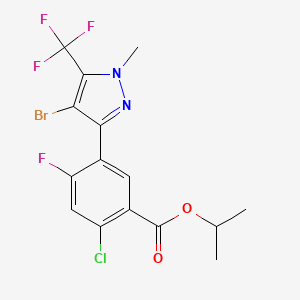
氟唑醇
概述
描述
Fluazolate is a herbicide primarily used for the pre-emergence control of broad-leaved weeds and grasses. It belongs to the phenylpyrazole and pyrazole herbicide groups. Fluazolate is known for its low aqueous solubility and low volatility, making it moderately persistent in soil systems under certain conditions. It is not expected to leach into groundwater, which is beneficial for environmental safety .
科学研究应用
Fluazolate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenylpyrazole herbicides.
Biology: Research on fluazolate includes its effects on various biological systems, particularly its neurotoxic effects on mammals.
Medicine: Although primarily an herbicide, studies have explored its potential impacts on human health, especially concerning its neurotoxicity.
作用机制
Target of Action
Fluazolate is a herbicide that primarily targets broad-leaved weeds and grasses It belongs to the phenylpyrazole herbicide group , which is known to have diverse targets depending on the specific compound.
Mode of Action
Phenylpyrazole herbicides typically work by inhibiting key enzymes or disrupting biochemical pathways essential for the growth and survival of the target organisms
Pharmacokinetics
It is known that fluazolate has low aqueous solubility and low volatility , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of Fluazolate’s action is the control of broad-leaved weeds and grasses . By inhibiting key biochemical processes, Fluazolate impairs the growth and survival of these plants.
Action Environment
Fluazolate’s action, efficacy, and stability can be influenced by various environmental factors. It is known to be moderately persistent in soil systems, depending on local conditions .
生化分析
Biochemical Properties
Fluazolate plays a significant role in biochemical reactions, particularly as a leukotriene B4 receptor antagonist . It interacts with leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis. This interaction is crucial in the inhibition of inflammatory responses, making fluazolate potentially useful in treating inflammatory diseases such as asthma, rheumatoid arthritis, and skin diseases . The compound’s interaction with leukotriene B4 receptors involves binding to these receptors, thereby blocking the signaling pathways that lead to inflammation.
Cellular Effects
Fluazolate has notable effects on various types of cells and cellular processes. By inhibiting leukotriene B4 receptors, fluazolate can reduce inflammation at the cellular level. This inhibition affects cell signaling pathways, particularly those involved in inflammatory responses. Additionally, fluazolate’s impact on gene expression and cellular metabolism is significant, as it can alter the expression of genes involved in inflammation and immune responses . The compound’s ability to modulate these pathways highlights its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of fluazolate involves its action as a leukotriene B4 receptor antagonist. Fluazolate binds to leukotriene B4 receptors, preventing leukotriene B4 from interacting with these receptors. This binding inhibits the downstream signaling pathways that lead to inflammation. Additionally, fluazolate may influence gene expression by modulating transcription factors involved in inflammatory responses . The compound’s ability to inhibit leukotriene B4-induced chemotaxis further underscores its role in reducing inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluazolate can change over time. The compound is relatively stable, with a microbial half-life ranging from 40 to 70 days . Over time, fluazolate may degrade, potentially reducing its efficacy. Long-term studies have shown that fluazolate can have sustained effects on cellular function, particularly in reducing inflammation. The stability and degradation of fluazolate must be carefully monitored to ensure its continued effectiveness in laboratory experiments .
Dosage Effects in Animal Models
The effects of fluazolate vary with different dosages in animal models. At lower doses, fluazolate effectively inhibits leukotriene B4-induced chemotaxis, reducing inflammation without causing significant adverse effects . At higher doses, fluazolate may exhibit toxic effects, including potential neurotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies.
Metabolic Pathways
Fluazolate is involved in metabolic pathways related to its role as a leukotriene B4 receptor antagonist. The compound interacts with enzymes and cofactors involved in the metabolism of leukotrienes, influencing metabolic flux and metabolite levels . By inhibiting leukotriene B4 receptors, fluazolate can alter the production and degradation of leukotrienes, thereby modulating inflammatory responses. Understanding these metabolic pathways is essential for optimizing the therapeutic use of fluazolate.
Transport and Distribution
Within cells and tissues, fluazolate is transported and distributed through various mechanisms. The compound’s low aqueous solubility and low volatility influence its distribution . Fluazolate may interact with transporters and binding proteins that facilitate its movement within cells. Additionally, the compound’s localization and accumulation in specific tissues can affect its efficacy and potential side effects. Understanding the transport and distribution of fluazolate is crucial for optimizing its therapeutic applications.
Subcellular Localization
Fluazolate’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of fluazolate within cells can influence its interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of fluazolate is essential for elucidating its mechanism of action and optimizing its therapeutic use.
准备方法
The synthesis of fluazolate involves a multi-step process starting from readily available 2-chloro-4-fluorotoluene. The preparation method includes nine sequential reactions, resulting in the target product, isopropyl 5-[4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-2-chloro-4-fluorobenzoate. The overall yield of this process is approximately 42%, and the conditions are mild enough to be suitable for industrial production .
化学反应分析
Fluazolate undergoes various chemical reactions, including:
Oxidation: Fluazolate can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Fluazolate can participate in substitution reactions, particularly involving the halogen atoms in its structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
相似化合物的比较
Fluazolate is unique among herbicides due to its specific chemical structure and mode of action. Similar compounds include:
Fipronil: Another phenylpyrazole compound, primarily used as an insecticide.
Pyrazolate: A related herbicide with a similar structure but different application and efficacy.
属性
IUPAC Name |
propan-2-yl 5-[4-bromo-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClF4N2O2/c1-6(2)25-14(24)7-4-8(10(18)5-9(7)17)12-11(16)13(15(19,20)21)23(3)22-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLQIONHGSFYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C(=C1)C2=NN(C(=C2Br)C(F)(F)F)C)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057999 | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174514-07-9 | |
| Record name | Fluazolate [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174514079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluazolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUAZOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJX9P1E61K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of fluazolate?
A1: Fluazolate is a herbicide primarily used for controlling grass weeds in winter wheat fields. [, ] It can be used alone or in combination with other herbicides, such as flucarbazone sodium, for enhanced efficacy against a broader range of weeds. []
Q2: How does fluazolate affect weed growth?
A2: While the exact mechanism of action isn't detailed in the provided research, fluazolate effectively controls grass weeds, suggesting it likely targets a metabolic pathway essential for their growth and development. [, ] Further research is needed to pinpoint the specific target site and downstream effects.
Q3: Are there efficient synthetic routes for producing fluazolate?
A5: Yes, one approach utilizes regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization reactions to synthesize fluazolate. [] Another method employs a novel class of mesoionic reagents called 4-trifluoromethylsydnones, which undergo regioselective alkyne cycloaddition reactions, ultimately leading to the formation of 5-trifluoromethylpyrazoles, including fluazolate. []
Q4: What is the impact of application timing and dosage on fluazolate efficacy?
A6: While specific data isn't detailed in the provided abstracts, research suggests that the timing and dosage of fluazolate application can significantly influence its effectiveness against weeds and its impact on wheat yield. [] This highlights the need for further research to establish optimal application strategies that maximize weed control while minimizing potential negative effects on the crop.
Q5: What analytical techniques are used to study fluazolate?
A7: Gas chromatography with electron capture detection (GC-ECD) using a capillary system is employed to quantify fluazolate residues in water samples. [] This technique allows for sensitive and accurate measurement of fluazolate concentrations, enabling researchers to track its degradation over time. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



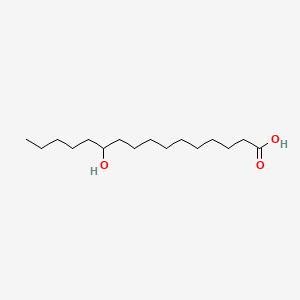

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)

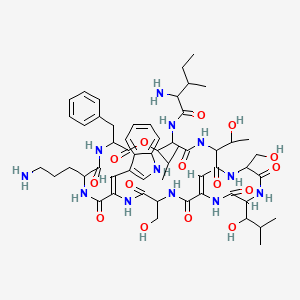
![(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol](/img/structure/B1672786.png)
![[(2S,3R,6S,8S,9R,12S,15S,22S)-12-Hydroxy-8-(2-hydroxypropan-2-yl)-2,3,23,23,25,25-hexamethyl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18(30),19,26,28-hexaen-9-yl] acetate](/img/structure/B1672790.png)

